molecular formula C24H30Br2S3 B14877267 2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene CAS No. 148256-66-0

2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene

Cat. No.: B14877267
CAS No.: 148256-66-0
M. Wt: 574.5 g/mol
InChI Key: RCUKCWIFDQKMEM-UHFFFAOYSA-N
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Description

2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene typically involves the bromination of thiophene derivativesThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene in organic electronics involves its ability to form π-conjugated systems. The presence of bromine atoms and the dodecyl chain enhances its solubility and processability, allowing it to form thin films with desirable electronic properties. The compound interacts with other molecular components in devices, facilitating charge transport and improving device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene is unique due to its specific combination of bromine atoms and a long dodecyl chain, which imparts distinct solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where solubility and processability are crucial .

Properties

CAS No.

148256-66-0

Molecular Formula

C24H30Br2S3

Molecular Weight

574.5 g/mol

IUPAC Name

2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene

InChI

InChI=1S/C24H30Br2S3/c1-2-3-4-5-6-7-8-9-10-11-12-18-17-21(19-13-15-22(25)27-19)29-24(18)20-14-16-23(26)28-20/h13-17H,2-12H2,1H3

InChI Key

RCUKCWIFDQKMEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br

Origin of Product

United States

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